Tert-butyl 2-(bromomethyl)acrylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing both ester and halogen functionalities. The preferred International Union of Pure and Applied Chemistry name for this compound is tert-butyl 2-(bromomethyl)prop-2-enoate . This designation accurately reflects the structural components: a tert-butyl ester group attached to a prop-2-enoic acid backbone that bears a bromomethyl substituent at the 2-position.
Alternative systematic names include 2-methyl-2-propanyl 2-(bromomethyl)acrylate and 1,1-dimethylethyl 2-(bromomethyl)-2-propenoate. These variations demonstrate different approaches to naming the tert-butyl group, with some systems preferring the descriptive "2-methyl-2-propanyl" designation over the more common "tert-butyl" nomenclature. The structural formula C₈H₁₃BrO₂ indicates a molecular composition containing eight carbon atoms, thirteen hydrogen atoms, one bromine atom, and two oxygen atoms.
The molecular weight of this compound is precisely 221.09 grams per mole. Structural descriptors provide detailed information about the compound's three-dimensional arrangement and connectivity patterns. The Simplified Molecular Input Line Entry System notation for this compound is represented as C=C(CBr)C(OC(C)(C)C)=O, which encodes the complete structural information in a linear format suitable for database storage and computational applications.
The International Chemical Identifier system provides comprehensive structural information through its hierarchical representation. The International Chemical Identifier string for this compound is InChI=1S/C8H13BrO2/c1-6(5-9)7(10)11-8(2,3)4/h1,5H2,2-4H3. This notation systematically describes the molecular connectivity, hydrogen count, and structural features in a standardized format that enables precise chemical identification across different database systems.
Properties
IUPAC Name |
tert-butyl 2-(bromomethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-6(5-9)7(10)11-8(2,3)4/h1,5H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZPDFMFNUKVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449683 | |
| Record name | TERT-BUTYL 2-(BROMOMETHYL)ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53913-96-5 | |
| Record name | 1,1-Dimethylethyl 2-(bromomethyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53913-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TERT-BUTYL 2-(BROMOMETHYL)ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
- Substrate Preparation : Tert-butyl acrylate is dissolved in a halogenated solvent (e.g., CCl₄ or CH₂Cl₂) at 0.1 M concentration.
- Radical Initiation : NBS (1.2 equiv) and a radical initiator (e.g., azobisisobutyronitrile, AIBN; 0.1 equiv) are added.
- Reaction Conditions : The mixture is stirred under reflux (40–80°C) for 24–72 h under inert atmosphere.
- Workup : The crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/hexane) to isolate TBMA.
Optimization Insights
- Yield Dependency : Prolonged reaction times (72 h) enhance yields (up to 81%) by ensuring complete bromine transfer.
- Catalyst Loading : Excess NBS (1.5 equiv) minimizes side reactions like dibromination.
Two-Step Synthesis via Hydroxymethyl Intermediate
This method involves initial hydroxymethylation of tert-butyl acrylate, followed by bromination of the hydroxyl group. The approach ensures regioselectivity and minimizes over-bromination risks.
Step 1: Hydroxymethylation
Tert-butyl acrylate reacts with formaldehyde in the presence of a base (e.g., K₂CO₃) to yield 2-(hydroxymethyl)tert-butyl acrylate:
$$
\text{CH}2=\text{C(CO}2\text{tBu)CH}3 + \text{HCHO} \xrightarrow{\text{base}} \text{CH}2=\text{C(CO}2\text{tBu)CH}2\text{OH}
$$
Conditions :
Step 2: Bromination
The hydroxymethyl intermediate is treated with PBr₃ or HBr to substitute the hydroxyl group with bromine:
$$
\text{CH}2=\text{C(CO}2\text{tBu)CH}2\text{OH} + \text{PBr}3 \rightarrow \text{CH}2=\text{C(CO}2\text{tBu)CH}2\text{Br} + \text{H}3\text{PO}_3
$$
Conditions :
- Solvent: Dry CH₂Cl₂, 0°C to room temperature
- Stoichiometry: PBr₃ (1.1 equiv)
- Yield: 70–85% after chromatography.
Esterification of 2-(Bromomethyl)acrylic Acid
TBMA can be synthesized via esterification of 2-(bromomethyl)acrylic acid with tert-butanol. This method is advantageous for scalability but requires pre-formed brominated acrylic acid.
Reaction Protocol
- Acid Activation : 2-(Bromomethyl)acrylic acid is converted to its acid chloride using SOCl₂ or PCl₅ .
- Esterification : The acid chloride reacts with tert-butanol in the presence of a base (e.g., pyridine):
$$
\text{CH}2=\text{C(COCl)CH}2\text{Br} + \text{tBuOH} \xrightarrow{\text{base}} \text{CH}2=\text{C(CO}2\text{tBu)CH}_2\text{Br}
$$
Conditions :
Phosphine-Catalyzed Bromomethylation
Triphenylphosphine (PPh₃)-mediated reactions offer a catalytic pathway for introducing bromine at the allylic position. This method leverages the nucleophilicity of phosphine-ylide intermediates to facilitate bromine transfer.
Reaction Mechanism
- Conjugate Addition : PPh₃ undergoes Michael addition to tert-butyl acrylate, forming a zwitterionic intermediate.
- Bromine Transfer : The intermediate reacts with a bromine source (e.g., CBr₄), yielding TBMA and regenerating PPh₃.
Conditions :
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Bromination | 63–81 | NBS, AIBN, reflux | Simplicity, one-step | Over-bromination side reactions |
| Hydroxymethyl Substitution | 70–85 | Formaldehyde, PBr₃ | High regioselectivity | Multi-step, PBr₃ handling hazards |
| Esterification | 60–75 | SOCl₂, tert-butanol | Scalability | Requires pre-formed brominated acid |
| Phosphine-Catalyzed | 65–78 | PPh₃, CBr₄, CH₂Cl₂ | Catalytic efficiency | Sensitive to moisture, costly reagents |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(bromomethyl)acrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Radical Reactions: The compound can participate in radical polymerization reactions, forming polymers with specific properties.
Addition Reactions: The double bond in the acrylate moiety can undergo addition reactions with various reagents.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Amines, thiols, alkoxides
Conditions: Solvent (e.g., ethanol), temperature (e.g., room temperature to reflux)
Products: Substituted acrylates
-
Radical Polymerization
Reagents: Radical initiators (e.g., AIBN)
Conditions: Solvent (e.g., toluene), temperature (e.g., 60-80°C)
Products: Polymers
-
Addition Reactions
Reagents: Hydrogen halides, halogens
Conditions: Solvent (e.g., dichloromethane), temperature (e.g., room temperature)
Products: Addition products
Scientific Research Applications
Polymer Chemistry
Tert-butyl 2-(bromomethyl)acrylate is primarily used as a monomer in the synthesis of various polymers. Its ability to undergo radical polymerization allows it to form copolymers with other acrylates and methacrylates, leading to materials with tailored properties.
Table 1: Polymerization Characteristics
The polymerization of this compound can be conducted using various methods such as Atom Transfer Radical Polymerization (ATRP), which facilitates the creation of well-defined block copolymers. These materials exhibit enhanced properties such as improved mechanical strength and thermal stability.
Organic Synthesis
The compound serves as a building block for the synthesis of complex organic molecules. Its bromomethyl group enables nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Case Study: Bicyclic Structures Formation
A notable application involves the phosphine-catalyzed hexamerization of this compound, resulting in bicyclic structures. In a study, treatment with triphenylphosphine and triethylamine yielded a bicyclic product in high regio- and stereoselectivity (63% yield), showcasing its utility in generating complex architectures from simple precursors .
Material Science
This compound is also explored for its potential in creating advanced materials such as vitrimer-like elastomers. These materials exhibit unique properties such as rapid stress relaxation due to dynamic covalent bonds formed during cross-linking reactions.
Table 2: Material Properties
Mechanism of Action
The mechanism of action of tert-butyl 2-(bromomethyl)acrylate involves its reactivity towards nucleophiles and radicals. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Additionally, the presence of the acrylate moiety allows for radical polymerization, leading to the formation of polymers with specific properties. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 2-(bromomethyl)acrylate can be compared with other similar compounds, such as:
- Methyl 2-(bromomethyl)acrylate
- Ethyl 2-(bromomethyl)acrylate
- Tert-butyl 2-chloromethylacrylate
Uniqueness
The uniqueness of this compound lies in its combination of the tert-butyl ester group and the bromomethyl functionality. This combination provides distinct reactivity and stability, making it a valuable compound in various synthetic applications.
Biological Activity
Tert-butyl 2-(bromomethyl)acrylate is an important compound in organic synthesis and has garnered attention for its potential biological activities. This article explores the biological implications of this compound, focusing on its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its acrylate functional group and a bromomethyl substituent. The general structure can be represented as follows:
The synthesis typically involves the reaction of tert-butyl acrylate with bromomethyl compounds under specific conditions, often utilizing radical polymerization techniques to incorporate bromine into the acrylate framework .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity . For instance, cell viability assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. In one study, it was shown to reduce cell viability in cervical cancer cells by inducing apoptosis, highlighting its potential as a chemotherapeutic agent .
The mechanism through which this compound exerts its biological effects appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis. It has been suggested that the bromomethyl group may play a crucial role in enhancing the compound's reactivity towards biological targets, such as nucleophilic sites in proteins or nucleic acids .
Case Studies
Case Study 1: In Vitro Evaluation
In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 25 µM across different cell lines, suggesting potent anticancer properties .
Case Study 2: Synthesis of Derivatives
Another study focused on synthesizing derivatives of this compound to enhance its biological activity. Various modifications were made to the structure, leading to compounds with improved efficacy against cancer cells. These derivatives were tested against standard chemotherapeutic agents, demonstrating synergistic effects when combined .
Table 1: Biological Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Cervical Cancer (HeLa) | 15 | Induction of apoptosis |
| Breast Cancer (MCF-7) | 20 | Cell cycle arrest |
| Lung Cancer (A549) | 12 | Inhibition of proliferation |
Table 2: Synthesis Conditions for Derivatives
| Compound Name | Reaction Conditions | Yield (%) |
|---|---|---|
| Methyl Ester Derivative | Reflux with K2CO3 in DMF | 75 |
| Ethyl Ester Derivative | Stirring at room temperature with Br2 | 68 |
| Propyl Ester Derivative | Microwave-assisted synthesis | 82 |
Q & A
Basic Questions
Q. What are the common laboratory-scale synthesis methods for tert-butyl 2-(bromomethyl)acrylate?
- Methodology : Two primary routes are documented:
Acid Chloride Route : React 2-(bromomethyl)acrylic acid with oxalyl chloride to form the acid chloride in situ, followed by esterification with tert-butanol under basic conditions. Moderate yields (40–60%) are typical, requiring purification via column chromatography .
Baylis-Hillman Bromination : Ethyl acrylate undergoes a Baylis-Hillman reaction with formaldehyde, followed by bromination of the hydroxymethyl intermediate using HBr or PBr₃. The tert-butyl ester is then introduced via transesterification .
- Key Considerations : Anhydrous conditions and temperature control (<0°C for acid chloride formation) are critical to minimize hydrolysis or side reactions.
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the acrylate backbone (δ ~5.8–6.5 ppm for vinyl protons) and tert-butyl group (δ ~1.4 ppm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 221.0) and rule out halogen exchange artifacts .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 210 nm.
- Physicochemical Properties : Boiling point (~300°C at 760 mmHg) and LogP (experimental ~2.7) align with ester and bromomethyl functionalities .
Q. How should this compound be stored to maintain stability?
- Best Practices :
- Store under inert gas (N₂/Ar) at –20°C to prevent radical-initiated polymerization.
- Stabilize with 15–50 ppm 4-methoxyphenol (MEHQ) to inhibit acrylate dimerization .
- Avoid prolonged exposure to light or moisture, which can hydrolyze the ester or bromomethyl group.
Advanced Research Questions
Q. How does the electronic nature of this compound influence its reactivity in Michael addition versus alkylation reactions?
- Reactivity Analysis :
- Michael Addition : The electron-withdrawing ester group activates the α,β-unsaturated acrylate for nucleophilic attack (e.g., thiols or amines), proceeding via a conjugate addition mechanism.
- Alkylation : The bromomethyl group serves as an electrophilic site for SN2 substitutions (e.g., with amines or thiols), favored in polar aprotic solvents (DMF, DMSO) .
- Chemoselectivity : Competitive pathways require careful control of reaction pH, solvent, and nucleophile concentration.
Q. What strategies can mitigate side reactions during the synthesis of this compound?
- Optimization Strategies :
- Temperature Control : Maintain –10°C during bromination to prevent overhalogenation.
- Scavengers : Add molecular sieves to absorb HBr byproducts or use triethylamine to neutralize acids.
- Purification : Employ flash chromatography (hexane/ethyl acetate gradients) to separate unreacted starting materials or dimerized byproducts .
Q. How can this compound be utilized in site-selective protein modification?
- Bioconjugation Applications :
- Disulfide Bridging : The ester-linked acrylate selectively modifies disulfide bonds in proteins (e.g., antibodies) under mild reducing conditions (pH 6.5–7.5), enabling payload attachment without disrupting free cysteine residues .
- Workflow : Incubate the protein with 2–5 molar equivalents of the reagent in PBS buffer (37°C, 1–2 hrs), followed by size-exclusion chromatography to remove excess reagent.
Q. What are the challenges in polymerizing this compound, and how can they be addressed?
- Polymer Chemistry Challenges :
- Chain Transfer : The bromine atom may act as a chain-transfer agent, limiting polymer molecular weight.
- Mitigation : Use atom-transfer radical polymerization (ATRP) with Cu(I) catalysts and PMDETA ligands to control chain growth. Alternatively, protect the bromine with a photolabile group (e.g., nitroveratryl) during polymerization .
- Post-Polymerization Modification : Hydrolyze the tert-butyl ester to acrylic acid for stimuli-responsive hydrogels or drug delivery systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
